Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid
Description
Tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid (CID 15621599) is a tricyclic carboxylic acid with a rigid polycyclic framework. Its molecular formula is C₁₂H₁₈O₂, and it features three fused rings: two cyclohexane rings and one cyclopropane ring, creating a highly strained structure. Key structural attributes include:
- SMILES:
C1C2CC3CC1CC(C2)C(C3)C(=O)O - InChIKey:
HYCROSWBIRKCKY-UHFFFAOYSA-N.
The compound has a molecular weight of 194.27 g/mol and is synthesized via recrystallization from nitromethane using thionyl chloride and dimethylformamide . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (128.7 Ų) and [M+Na]⁺ (132.6 Ų), are critical for analytical identification via ion mobility spectrometry .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
tricyclo[4.3.1.13,8]undecane-4-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-11H,1-6H2,(H,13,14) |
InChI Key |
HYCROSWBIRKCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, followed by various cyclization processes to form the tricyclic structure. The reaction conditions typically require high temperatures and the presence of specific catalysts to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions in these methods are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism by which Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The pathways involved in these processes are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclo/Bicyclo Carboxylic Acids
Key Structural Differences
Ring Systems :
- The target compound’s tricyclo[4.3.1.1³,⁸] system confers greater rigidity compared to bicyclo[7.2.0] derivatives (e.g., spathulatane C) .
- Homoadamantane shares the tricyclic framework but lacks the carboxylic acid group, reducing polarity .
Spathulatane C’s oxo group enhances hydrogen-bonding capacity, unlike the purely hydrophobic homoadamantane .
Stereochemistry
- The target compound has two undefined stereocenters , while spathulatane derivatives (e.g., spathulatane A and C) exhibit defined α/β orientations resolved via ROESY correlations .
Physicochemical and Analytical Properties
Table 2: Predicted Collision Cross-Section (CCS) Comparison
- The target compound’s lower CCS compared to bicyclo analogs (e.g., spathulatane C) reflects its compact tricyclic structure .
Q & A
Q. What is the standard synthetic route for Tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid, and how can its purity be optimized?
The synthesis typically involves converting a precursor carboxylic acid into its acyl chloride derivative using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst. For example, tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid is obtained by dissolving the residual solid in warm sodium hydroxide (5%), extracting with ether, acidifying with concentrated HCl, and recrystallizing from nitromethane (yield: m.p. 130–132°C) . To optimize purity, recrystallization conditions (e.g., solvent selection, cooling rate) should be systematically tested, and intermediates should be characterized via melting point analysis and thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for confirming the structure of tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid?
Key techniques include:
- Infrared (IR) spectroscopy : Identify carboxyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~2500–3000 cm⁻¹) groups.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the tricyclic framework’s unique proton environments and carbon connectivity.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., via high-resolution MS) and fragmentation patterns.
Cross-validation with computational methods (e.g., density functional theory for predicted NMR shifts) enhances accuracy .
Q. How can researchers troubleshoot low yields during the synthesis of tricyclo[4.3.1.1³,⁸]undecane derivatives?
Common issues include incomplete cyclization or side reactions. Strategies:
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Optimize reaction conditions : Adjust temperature (e.g., warming to 60°C during ether removal) or catalyst loading (e.g., DMF in SOCl₂ reactions) .
- Purification : Employ column chromatography or repeated recrystallization to isolate the target compound from byproducts.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid in cyclization reactions?
The rigidity of the tricyclic framework directs regioselectivity. For example, intramolecular Diels-Alder reactions in related tricyclic systems favor endo transition states due to strain minimization. Computational modeling (e.g., molecular orbital analysis) can predict reactive sites, while isotopic labeling experiments (e.g., ²H or ¹³C) validate mechanistic pathways .
Q. How does the tricyclic structure influence the compound’s biological activity, and what assays are suitable for testing this?
The three-dimensional rigidity may enhance binding to biological targets. Researchers can:
- Screen for antimicrobial activity : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., Klebsiella pneumoniae, where tricyclic amines show antimicrobial properties) .
- Evaluate enzyme inhibition : Test against proteases or kinases via fluorescence-based kinetic assays.
- Perform structure-activity relationship (SAR) studies : Compare derivatives with modified substituents (e.g., methyl vs. carboxyl groups) .
Q. How can contradictory data in thermodynamic studies of tricyclo[4.3.1.1³,⁸]undecane derivatives be resolved?
Contradictions may arise from differing experimental conditions (e.g., solvent polarity, temperature). Solutions include:
- Standardize measurement protocols : Use calorimetry (DSC) for consistent enthalpy data.
- Computational validation : Compare experimental ΔG values with quantum mechanical calculations (e.g., Gaussian software).
- Replicate studies : Control variables like humidity and oxygen exposure during reactions .
Q. What advanced synthetic strategies enable functionalization of the tricyclo[4.3.1.1³,⁸]undecane core for drug development?
- Hydrogenolysis : Modify the core skeleton to generate ketones or alcohols (e.g., using Pd/C or Raney Ni catalysts) .
- Spirocyclic derivatives : Introduce spiro rings via multi-step reactions (e.g., tert-butoxycarbonyl protection followed by borohydride reduction) .
- Click chemistry : Attach azide-alkyne modules for combinatorial library synthesis .
Q. How can researchers compare the stability of tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid with analogous bicyclic compounds?
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.
- Kinetic stability assays : Monitor degradation rates under acidic/alkaline conditions via HPLC.
- X-ray crystallography : Compare bond lengths and angles to assess strain differences .
Methodological Guidance
Q. What computational tools are recommended for modeling tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid’s electronic properties?
Q. How should researchers design experiments to investigate the compound’s role in material science?
- Polymer incorporation : Blend with biodegradable polymers (e.g., PLA) and test mechanical properties (tensile strength, elasticity).
- Surface functionalization : Use self-assembled monolayers (SAMs) on gold nanoparticles for catalytic studies.
- Thermal analysis : DSC to assess phase transitions in composite materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
